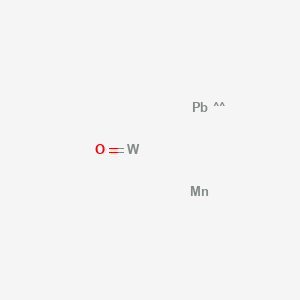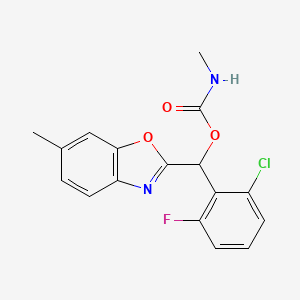
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, a benzoxazole, and halogenated phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative, such as 6-methylbenzoic acid, under acidic conditions.
Halogenation: The phenyl ring is halogenated using reagents like chlorine and fluorine under controlled conditions to introduce the chloro and fluoro substituents.
Carbamate Formation: The final step involves the reaction of the halogenated benzoxazole derivative with methyl isocyanate to form the N-methylcarbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The halogenated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the carbamate group is particularly interesting as it is a common feature in many drugs, suggesting potential therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The carbamate group could inhibit enzymes by forming a stable carbamoyl-enzyme complex, while the benzoxazole ring might interact with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
((2-Chloro-6-fluorophenyl)-(1,3-benzoxazol-2-yl)methyl) N-methylcarbamate: Lacks the methyl group on the benzoxazole ring.
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) carbamate: Lacks the N-methyl group.
Uniqueness
The presence of both the chloro and fluoro substituents on the phenyl ring, combined with the methyl group on the benzoxazole ring and the N-methylcarbamate group, makes ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate unique. These structural features could confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
104030-00-4 |
|---|---|
分子式 |
C17H14ClFN2O3 |
分子量 |
348.8 g/mol |
IUPAC名 |
[(2-chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H14ClFN2O3/c1-9-6-7-12-13(8-9)23-16(21-12)15(24-17(22)20-2)14-10(18)4-3-5-11(14)19/h3-8,15H,1-2H3,(H,20,22) |
InChIキー |
VEEJQEFVBLHBMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(C3=C(C=CC=C3Cl)F)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
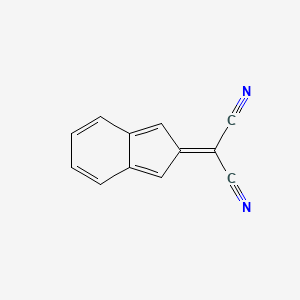
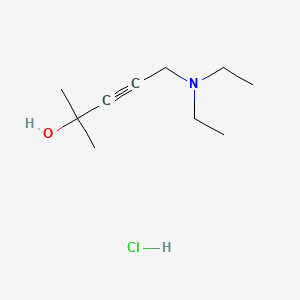

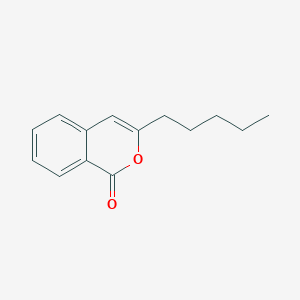
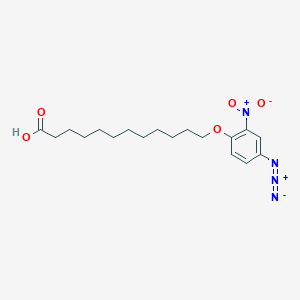
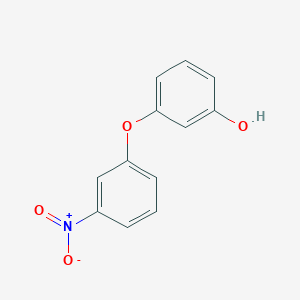
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
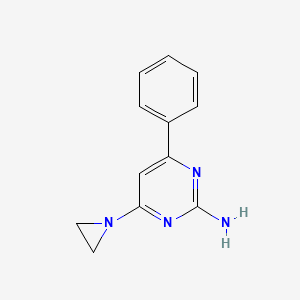
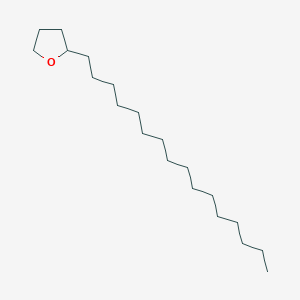
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
